molecular formula C9H7BrN2S B6206313 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole CAS No. 57709-51-0

2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

Cat. No.: B6206313
CAS No.: 57709-51-0
M. Wt: 255.1
InChI Key:
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Description

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing a sulfur atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with thiosemicarbazide, followed by bromination. The reaction conditions often include:

  • Cyclization Step

      Reactants: 3-methylbenzoyl chloride and thiosemicarbazide.

      Solvent: Ethanol or another suitable solvent.

      Catalyst: Acidic catalyst such as hydrochloric acid.

      Temperature: Reflux conditions (around 80-100°C).

  • Bromination Step

      Reactants: The cyclized product and bromine.

      Solvent: Chloroform or carbon tetrachloride.

      Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides.

      Conditions: Solvents like dimethylformamide or dimethyl sulfoxide, temperatures ranging from room temperature to 100°C.

  • Electrophilic Substitution

      Reagents: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

      Conditions: Controlled temperatures (0-50°C), often in the presence of a catalyst.

  • Oxidation and Reduction

      Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).

      Conditions: Vary depending on the desired product, typically mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole, while electrophilic nitration can produce 2-bromo-5-(3-methyl-4-nitrophenyl)-1,3,4-thiadiazole.

Scientific Research Applications

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-phenyl-1,3,4-thiadiazole: Lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.

    2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole: Substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.

    2-Bromo-5-(4-methylphenyl)-1,3,4-thiadiazole: The position of the methyl group on the phenyl ring is different, potentially altering its steric and electronic characteristics.

Uniqueness

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

CAS No.

57709-51-0

Molecular Formula

C9H7BrN2S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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